1-(2-Methyl-4-pyridyl)-2-pyrrolidinone
Description
1-(2-Methyl-4-pyridyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) linked to a 2-methyl-substituted pyridine moiety at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the lactam group and aromatic interactions from the pyridine ring. The compound is of interest in medicinal chemistry, particularly in the design of analgesics and anti-inflammatory agents, as evidenced by its structural analogs in pharmacological studies .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8-7-9(4-5-11-8)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
UEVOOZQGRSFFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-4-pyridyl)-2-pyrrolidinone can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-pyridinecarboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-4-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-(2-Methyl-4-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs differ in substituents on the pyridine or pyrrolidinone rings:
- 1-(3-Aminopropyl)-2-pyrrolidinone (): Replaces the pyridyl group with an aminopropyl chain, enhancing water solubility but reducing aromatic interactions.
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (): Incorporates a phenyl ketone group, increasing molecular weight (MW = 266.34 g/mol) and lipophilicity (LogP ~2.5) compared to the target compound (MW ~191.23 g/mol).
- 1-[(3-Methyl-4-pyridinyl)propylamino]-2-pyrrolidinone (): Adds a propylamino linker, which may improve receptor binding in analgesic applications .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-(2-Methyl-4-pyridyl)-2-pyrrolidinone | C10H12N2O | 191.23 | Not reported | 2-Methylpyridyl, lactam |
| 1-(3-Aminopropyl)-2-pyrrolidinone | C7H14N2O | 142.20 | 105–110 | Aminopropyl, lactam |
| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone | C17H18N2O | 266.34 | Not reported | Phenyl ketone, 3-methylpyridyl |
| 1-[(3-Nitro-4-pyridinyl)amino]-2-pyrrolidinone | C10H12N4O3 | 236.23 | Not reported | Nitro group, amino linker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
